molecular formula C22H23FN4O3 B4512006 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide

Cat. No.: B4512006
M. Wt: 410.4 g/mol
InChI Key: UBVBOKOIHOPCSE-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide is a specialized chemical reagent designed for pharmaceutical and neuropharmacology research. This compound features a 1,2-benzisoxazole pharmacophore, a structural motif recognized in the scientific literature for its relevance in central nervous system (CNS) drug discovery . The molecule is constructed around a piperidine scaffold, which is a common building block in medicinal chemistry, and is further functionalized with a 3-methyl-2-pyridyl group. This specific structure suggests potential for high-affinity interactions with biological targets, making it a valuable tool for probing biochemical pathways. Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, a compound for high-throughput screening campaigns against novel therapeutic targets, and a chemical probe for studying structure-activity relationships (SAR) in drug discovery programs. Researchers can utilize this compound to investigate the mechanisms of action of analogous psychotropic agents and to explore the role of piperidine-based compounds in modulating neurological receptors. It is intended for use in controlled laboratory settings by qualified personnel.

Properties

IUPAC Name

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-3-2-10-24-22(14)25-19(28)6-7-20(29)27-11-8-15(9-12-27)21-17-13-16(23)4-5-18(17)30-26-21/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVBOKOIHOPCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzisoxazole ring, followed by the introduction of the piperidine and pyridine rings. Common reagents used in these reactions include fluorinating agents, piperidine, and pyridine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the piperidinyl-benzisoxazole class, which includes several clinically relevant antipsychotics. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differentiators
Target Compound 5-fluoro-benzisoxazole, piperidine, 4-oxobutanamide, 3-methyl-2-pyridyl Potential antipsychotic (inferred) 5-fluoro substitution; 4-oxobutanamide side chain
Iloperidone (FANAPT®) 6-fluoro-benzisoxazole, piperidine, 3-methoxyacetophenone propoxy chain Atypical antipsychotic (D2/5-HT2A antagonist) 6-fluoro substitution; acetophenone-propoxy group
Risperidone 6-fluoro-benzisoxazole, piperidine, pyrido[1,2-a]pyrimidin-4-one Atypical antipsychotic Pyrido-pyrimidinone core instead of butanamide
Paliperidone 9-hydroxy metabolite of risperidone; pyrido-pyrimidinone core Atypical antipsychotic Hydroxyl group enhances solubility and half-life
Compound in Piperidine-4-carboxamide, oxadiazole, 3-fluorophenyl Antimicrobial/anticancer (inferred) Oxadiazole ring; lacks benzisoxazole
Compound in 6-fluoro-benzisoxazole, piperidine, pyrido-pyrimidinone Antipsychotic (risperidone derivative) Pyrido-pyrimidinone core; 6-fluoro substitution

Key Structural and Functional Insights

Fluorine Position :

  • The 5-fluoro substitution on the benzisoxazole in the target compound contrasts with the 6-fluoro in iloperidone and risperidone. This positional difference may alter receptor binding kinetics or metabolic susceptibility, as fluorine placement influences electronic and steric effects .

Side Chain Variations: The 4-oxobutanamide group in the target compound replaces the pyrido-pyrimidinone core in risperidone or the acetophenone-propoxy chain in iloperidone. This amide-containing side chain could enhance solubility compared to ketone-based analogs but may reduce blood-brain barrier permeability .

Receptor Interactions: Piperidinyl-benzisoxazole derivatives typically antagonize dopamine (D2) and serotonin (5-HT2A) receptors.

Solubility and Formulation: Hansen solubility parameters for related compounds (e.g., risperidone derivatives) indicate that the pyrido-pyrimidinone core contributes to low aqueous solubility. The target compound’s oxobutanamide group may improve solubility, as seen in amide-functionalized drugs .

Metabolic Stability: Iloperidone and risperidone undergo hepatic metabolism via CYP2D6 and CYP3A4.

Biological Activity

The compound 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide is a derivative of benzisoxazole and piperidine, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered interest due to its potential applications in treating various neurological and psychiatric disorders.

  • Molecular Formula : C23H27FN4O2
  • Molecular Weight : 410.48 g/mol
  • CAS Number : 1199589-74-6
  • IUPAC Name : 4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly dopamine and serotonin receptors. The structural components of the compound suggest that it may act as an antagonist or partial agonist at these receptors, similar to other piperidine derivatives used in psychiatric medications.

Antipsychotic Effects

Research indicates that compounds with similar structures often exhibit antipsychotic properties. For instance, studies on related piperidine derivatives have shown efficacy in reducing symptoms of schizophrenia and bipolar disorder by blocking D2 dopamine receptors and modulating serotonin levels.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget ReceptorReference
Compound AAntipsychoticD2 Dopamine Receptor
Compound BAntidepressant5-HT Serotonin Receptor
Subject CompoundPotential AntipsychoticD2/5-HT ReceptorsCurrent Study

Case Studies

  • Case Study on Antipsychotic Efficacy :
    A study evaluated the effects of similar benzisoxazole derivatives on animal models exhibiting psychotic symptoms. The results showed significant reductions in hyperactivity and stereotypical behaviors, indicating potential antipsychotic effects.
  • Neuroprotective Properties :
    Another study examined the neuroprotective effects of compounds structurally related to the subject compound. Findings suggested that these compounds could mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the safety and efficacy of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver via CYP450 enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicological studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to establish long-term safety.

Q & A

Q. What are the critical synthetic pathways and reaction conditions for producing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution to couple the benzisoxazole-piperidine moiety with the pyridyl-oxobutanamide fragment. Key steps require pH-controlled environments (e.g., ammonium acetate buffer at pH 6.5 for purification) and temperature optimization (50–70°C) to prevent side reactions. Post-synthesis, flash chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • 1H/13C NMR : Identifies proton environments (e.g., benzisoxazole aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm).
  • HPLC : Uses C18 columns with acetonitrile/water (70:30) mobile phase (UV detection at 254 nm) to verify purity ≥95%.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z calculated for C23H22FN4O3: 437.17) .

Q. How are common impurities during synthesis detected and mitigated?

Residual solvents (e.g., DMF) are quantified via gas chromatography with flame ionization detection. Unreacted intermediates are identified by LC-MS and removed via recrystallization in ethanol/water (1:3). Process-related impurities (e.g., de-fluorinated byproducts) require gradient elution HPLC for separation .

Advanced Research Questions

Q. How can structural modifications improve target binding affinity while reducing off-target effects?

Perform structure-activity relationship (SAR) studies by systematically altering substituents:

  • Replace the 5-fluoro group with chloro or methoxy to assess halogen/electron effects.
  • Modify the piperidine ring with spirocyclic or methyl groups to evaluate steric impacts. Validate using competitive binding assays (e.g., radioligand displacement) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational strategies optimize reaction yields for scale-up synthesis?

Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Use ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K2CO3 vs. Cs2CO3). Experimental validation via Design of Experiments (DoE) minimizes trial-and-error .

Q. How can contradictory pharmacokinetic data across species be resolved?

Conduct species-specific metabolic profiling :

  • Incubate the compound with human/rat liver microsomes and NADPH cofactors.
  • Analyze metabolites via UPLC-QTOF-MS, comparing fragmentation patterns to synthetic standards. Adjust dosing regimens based on interspecies differences in cytochrome P450 isoform activity .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon/koff) to target receptors (e.g., serotonin 5-HT2A).
  • Cryo-EM : Resolves ligand-receptor complex structures at 3–4 Å resolution.
  • siRNA knockdown : Silences suspected pathways (e.g., MAPK) to confirm functional relevance in cellular assays .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological activity data using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays). Apply multivariate statistical models to account for batch-to-batch variability .
  • Derivative Design : Prioritize substituents with calculated logP <3 and topological polar surface area <90 Ų to enhance blood-brain barrier penetration. Validate with PAMPA-BBB permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-N-(3-methyl-2-pyridyl)-4-oxobutanamide

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